molecular formula C18H23N5O3S B2986583 N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 902432-84-2

N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2986583
CAS No.: 902432-84-2
M. Wt: 389.47
InChI Key: JHAGJVJKLLGKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[1,5-c]quinazoline core. Key substituents include:

  • 8,9-Dimethoxy groups: Likely influencing electronic and steric properties for receptor interactions.
  • Sulfanyl acetamide linkage: Connects the triazoloquinazoline core to an aliphatic butan-2-yl group, which may modulate solubility and pharmacokinetics.

Properties

IUPAC Name

N-butan-2-yl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-6-10(2)19-16(24)9-27-18-21-13-8-15(26-5)14(25-4)7-12(13)17-20-11(3)22-23(17)18/h7-8,10H,6,9H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAGJVJKLLGKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex compound with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including anti-inflammatory properties and mechanisms of action.

Chemical Structure and Properties

The compound features a triazoloquinazoline core with specific substituents that enhance its biological profile. The molecular formula is C31H31N7O3SC_{31}H_{31}N_{7}O_{3}S with a molecular weight of 581.7 g/mol. The structure includes:

  • Triazoloquinazoline core : A well-known scaffold in drug discovery.
  • Dimethoxy and methyl substituents : These groups are crucial for modulating biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of quinazoline compounds exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines and mediators in various models.

Case Study: In Vivo Evaluation
A study evaluated the anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated that compounds with similar structures demonstrated a percentage inhibition of inflammation comparable to established anti-inflammatory drugs like Indomethacin and Diclofenac .

Compound% InhibitionReference
N-(butan-2-yl)-2-({8,9-dimethoxy...53.41%
Indomethacin60%
Diclofenac58%

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in inflammatory signaling pathways.
  • Modulation of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Impact on NF-kB Pathway : Similar compounds have been identified as inhibitors of the NF-kB pathway, which is crucial in inflammation .

Research Findings

Recent studies have highlighted the potential of quinazoline derivatives in treating inflammatory diseases. For example:

  • Synthesis and Evaluation : A series of quinazoline derivatives were synthesized and tested for their anti-inflammatory activity. One derivative exhibited an IC50 value of 1.772 µg/ml, showcasing high potency compared to traditional NSAIDs .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share the triazoloquinazoline scaffold but differ in substituents (Table 1):

Table 1: Comparative Structural and Molecular Data
Compound Name Core Substituents (R1, R2, R3) Molecular Weight Reported Activity Source
Target Compound 8,9-dimethoxy, 2-methyl, butan-2-yl Not provided Unknown N/A
MRS-1220 9-Cl, 2-furanyl, benzeneacetamide Not provided A3 AR antagonist
C445-0091 (Screening Compound) 8,9-dimethoxy, 2-phenyl, chlorophenylmethyl 520.01 Unknown
C445-0121 (Screening Compound) 8,9-dimethoxy, 2-phenyl, chloro-methoxyphenyl 536.01 Unknown

Substituent-Driven Functional Insights

  • Methoxy vs. Chloro Groups :

    • The target’s 8,9-dimethoxy groups may engage in hydrogen bonding or hydrophobic interactions, contrasting with MRS-1220’s 9-chloro substituent, which introduces steric bulk and electron-withdrawing effects. Chloro groups often enhance receptor affinity but may reduce solubility .
    • Screening compounds (C445-0091, C445-0121) retain 8,9-dimethoxy groups but feature aromatic (phenyl) substituents at position 2, unlike the target’s methyl group. This difference could influence receptor selectivity .
  • Aliphatic vs. Aromatic Side Chains :

    • The target’s butan-2-yl group is aliphatic, likely increasing lipophilicity compared to the aromatic benzeneacetamide in MRS-1220 or chlorophenylmethyl groups in C445-0091. Aliphatic chains may improve membrane permeability but reduce binding specificity .
  • Sulfanyl Acetamide Linkage :

    • Present in all compounds, this linkage likely stabilizes the molecule’s conformation. The sulfur atom may participate in hydrophobic or van der Waals interactions within receptor binding pockets .

Implications for Receptor Binding and Selectivity

Adenosine Receptor Interactions

  • A3 Receptor Antagonism (MRS-1220) : MRS-1220’s 9-chloro and furanyl groups are critical for A3 AR antagonism . The target’s 8,9-dimethoxy groups may shift selectivity toward other AR subtypes (e.g., A1 or A2A), as methoxy substituents are smaller and less electron-withdrawing than chloro groups .

Pharmacokinetic Considerations

  • Molecular Weight and Solubility :
    • The target’s molecular weight is likely lower than C445-0121 (536.01), suggesting better bioavailability. However, the butan-2-yl group’s lipophilicity may necessitate formulation adjustments for aqueous solubility .

Crystallographic and Analytical Data

  • Structural Refinement :
    • The triazoloquinazoline core’s planarity and substituent orientations can be determined using SHELXL, a standard tool for small-molecule crystallography . Comparative bond-length analysis with MRS-1220 may reveal conformational differences affecting receptor binding.
  • Mass Spectrometry :
    • Fragmentation patterns (e.g., EIMS) for the target would differ from analogs due to its unique substituents. For example, the butan-2-yl group may produce distinct ions at m/z 91 (C7H7+) or 130 (C9H8N+) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.